N-(3-pyridyl)-Indomethacin amide
Overview
Description
N-(3-pyridyl)-Indomethacin amide would be a compound derived from Indomethacin, which is a non-steroidal anti-inflammatory drug commonly used to reduce fever, pain, stiffness, and swelling . The “N-(3-pyridyl)” part suggests that a pyridine group is attached to the Indomethacin molecule, likely making it a different compound with potentially different properties .
Scientific Research Applications
Activation of Peroxisome Proliferator-Activated Receptors
Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) and a component of N-(3-pyridyl)-Indomethacin amide, has been utilized in research to study adipocyte differentiation. Studies have shown that indomethacin can bind and activate peroxisome proliferator-activated receptor γ (PPARγ), a key factor in adipogenesis. This activation is consistent with the concentrations required to induce differentiation in preadipocyte cell lines. Additionally, the ability of indomethacin to activate PPARα, a liver-enriched subtype involved in peroxisome proliferation, provides a molecular basis for studying biological effects related to adipogenesis and peroxisome activity (Lehmann et al., 1997).
Synthesis and Anti-inflammatory Analgesic Activity
Research has been conducted on the synthesis of indomethacin derivatives, including imidazo[1,2-a]pyrimidine derivatives, and their anti-inflammatory and analgesic activities. Such derivatives have shown significant activity in in vivo tests, with certain compounds exhibiting greater effectiveness than indomethacin itself. This synthesis and evaluation of new compounds offer insights into novel therapeutic potentials and mechanisms of action (Abignente et al., 1994).
Inhibition of Cancer Cell Growth
Focusing on colorectal cancer, the molecular structure of indomethacin has been used to design novel amide analogs. These analogs have been evaluated against various human colon cancer cell lines, displaying significant growth inhibitory activity. Some indomethacin analogs have shown high potency in inhibiting cancer cell growth, potentially inducing apoptosis via caspase-3 dependent pathways. This research suggests the use of indomethacin derivatives as potential treatments for colon cancer (Eissa, 2017).
Antiallergic Potential of Indomethacin Derivatives
Studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have identified potential antiallergic compounds. These compounds have shown significant potency in antiallergic assays, including inhibiting histamine release and interleukin production. This research opens pathways for developing new antiallergic agents based on indomethacin derivatives (Menciu et al., 1999).
Synthesis and Stability of Indomethacin Prodrugs
Research has been conducted on the synthesis of indomethacin prodrugs, focusing on understanding their stability and hydrolysis. This study provides valuable information on the stability and potential therapeutic applications of indomethacin prodrugs, which can have implications for drug delivery and efficacy (Chandrasekaran et al., 2006).
properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-pyridin-3-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-20(13-23(29)27-18-4-3-11-26-14-18)21-12-19(31-2)9-10-22(21)28(15)24(30)16-5-7-17(25)8-6-16/h3-12,14H,13H2,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPHQYAZUTCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyridyl)indomethacin Amide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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